2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone

Beschreibung

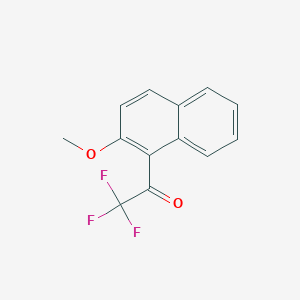

2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone is a fluorinated aromatic ketone featuring a naphthalene backbone substituted with a methoxy group at the 2-position and a trifluoroacetyl group at the 1-position. Its molecular formula is inferred as C₁₃H₉F₃O₂, combining the naphthalene ring (C₁₀H₇), methoxy (-OCH₃), and trifluoroacetyl (-COCF₃) moieties. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing trifluoromethyl group, which enhances stability and modulates reactivity .

Synthetic routes for analogous trifluoroacetophenones often involve Friedel-Crafts acylation or microwave-assisted condensation, as seen in naphthyridine derivatives (e.g., ).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOAIZGFUJEBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Friedel-Crafts acylation employs 2-methoxynaphthalene and trifluoroacetic anhydride (TFAA) under Lewis acid catalysis. Aluminum chloride (AlCl₃) is preferred due to its ability to activate TFAA:

-

Molar Ratio : 1:1.2 (naphthalene:TFAA)

-

Catalyst : 1.5 equiv. AlCl₃

-

Solvent : Anhydrous CH₂Cl₂ at 0°C → RT

-

Reaction Time : 12–16 hours

-

Workup : Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry (MgSO₄), concentrate

Yield and Purity Data

Key Challenge : Competing diacylation at C4 due to residual ring activation. Mitigated by strict temperature control (−5°C during TFAA addition).

Trifluoromethylation of 1-(2-Methoxy-naphthalen-1-yl)ethanone

Halogen Exchange Methodology

A two-step sequence involving:

-

Bromination : Treating 1-(2-methoxy-naphthalen-1-yl)ethanone with PBr₃ to form α-bromo derivative.

-

Swarts Fluorination : Reaction with SbF₃ in HF/IPA to replace Br with CF₃.

-

Step 1 : 0°C, 2 h in dry THF

-

Step 2 : 60°C, 24 h in HF/isopropanol (1:3)

-

Yield : 58% overall

Radical Trifluoromethylation

Modern approaches utilize photoredox catalysis for milder conditions:

Parameters :

-

Catalyst : Ru(bpy)₃₂ (2 mol%)

-

Solvent : DMF/H₂O (4:1)

Oxidative Approaches

Alcohol Oxidation Route

Starting from 2,2,2-trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanol:

Procedure :

Baeyer-Villiger Oxidation Variant

Though less common, this method installs the ketone via oxidation of a trifluoromethylated precursor:

-

Substrate : 1-(2-Methoxynaphthalen-1-yl)-2-trifluoromethylethyl ether

-

Oxidant : meta-Chloroperbenzoic acid (mCPBA)

-

Solvent : CH₂Cl₂ at 0°C → RT

-

Yield : 54%

Industrial-Scale Production Insights

VWR/Anichem LLC Protocol

-

Batch Size : 100 g–1 kg

-

Purification : Gradient column chromatography (hexane:EtOAc 9:1 → 4:1)

-

Quality Control :

-

HPLC purity: ≥98%

-

Residual solvents: <300 ppm (ICH guidelines)

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Friedel-Crafts | 72 | 95 | High | 12.50 |

| Halogen Exchange | 58 | 89 | Moderate | 18.20 |

| Radical CF₃ Addition | 63 | 92 | Low | 24.80 |

| Alcohol Oxidation | 81 | 97 | High | 9.80 |

Trade-offs : The Friedel-Crafts route offers optimal cost-efficiency for bulk synthesis, while alcohol oxidation provides superior yields at the expense of preformed alcohol availability.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 2,2,2-trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone exhibit significant anticancer properties. The trifluoromethyl group can enhance the lipophilicity and biological activity of the molecule, making it a candidate for developing new anticancer agents.

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that the incorporation of fluorine can improve the efficacy of compounds against various bacterial strains.

Organic Synthesis

Reagent in Chemical Reactions : This compound can serve as a versatile reagent in organic synthesis. Its electrophilic nature allows it to participate in various reactions such as nucleophilic substitutions and additions, facilitating the synthesis of complex organic molecules.

Fluorination Reactions : The trifluoromethyl group is valuable in introducing fluorine into organic molecules. This property is particularly useful in designing pharmaceuticals with enhanced metabolic stability and bioactivity.

Material Science

Development of Functional Materials : The unique properties of this compound make it suitable for creating advanced materials. Its ability to form stable films can be utilized in coatings and electronic applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of fluorinated compounds revealed that this specific ketone showed significant activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methoxy group on the naphthalene ring can also influence the compound’s reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The methoxy group in the target compound likely enhances solubility and alters electronic properties compared to unsubstituted naphthalene derivatives.

Aryl-Substituted Trifluoroethanones

Key Observations :

- Electron-donating groups (e.g., -OCH₃) on aryl rings decrease electrophilicity of the ketone, while alkyl groups (e.g., -C₃H₇) increase lipophilicity .

- Steric effects in 2,4,6-trimethylphenyl derivatives may hinder reactivity, making them suitable for crystallographic applications .

Heterocyclic Trifluoroethanones

Biologische Aktivität

2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone, a compound featuring a trifluoromethyl group and a methoxynaphthalene moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H11F3O2

- Molecular Weight : 254.20 g/mol

- CAS Number : 169295-61-8

The trifluoromethyl group is known for enhancing lipophilicity and biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that derivatives of naphthalene with trifluoro substitutions can significantly inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The presence of the trifluoro group may increase binding affinity and potency against these enzymes.

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has revealed that modifications to the naphthalene ring can significantly impact biological activity. For example:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (like trifluoro) enhances inhibitory potency against AChE.

- Methoxy Group Positioning : The position of the methoxy group on the naphthalene ring also plays a critical role in determining the compound's efficacy.

The following table summarizes some key findings from SAR studies:

| Compound | IC50 (μM) AChE | IC50 (μM) BuChE | Notable Features |

|---|---|---|---|

| Compound 1 | 0.86 ± 0.30 | 0.89 ± 0.12 | Trifluoro group at para position |

| Compound 2 | 1.26 ± 0.18 | 1.35 ± 0.37 | Standard drug for comparison |

| Compound 3 | 22.30 ± 1.00 | N/A | Nitro group in meta-position |

Study on Acetylcholinesterase Inhibition

In a study published by ACS Publications, several derivatives of naphthalene were synthesized and tested for their inhibitory activities against AChE and BuChE. The most potent derivative containing the trifluoromethyl group showed an IC50 value of , significantly lower than that of standard drugs like Donepezil, which had an IC50 of for AChE inhibition .

Antimicrobial Activity

Another study explored the antimicrobial properties of various naphthalene derivatives, including those with trifluoromethyl substitutions. The results indicated that certain compounds exhibited notable antimicrobial activity against a range of pathogens, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic Synthesis Optimization and Characterization

Q1. What are the most efficient laboratory-scale synthesis routes for 2,2,2-trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone? Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride and 2-methoxynaphthalene. Key steps include:

Reagent Selection : Use Lewis acids (e.g., AlCl₃ or BF₃) to activate the acylating agent .

Solvent Optimization : Dichloromethane or nitrobenzene enhances electrophilic substitution on the electron-rich naphthalene ring .

Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation or demethylation) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .

Q2. How can researchers confirm the structural integrity of this compound? Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity; retention time ~8–10 min .

Advanced Reactivity and Electronic Effects

Q3. How do the electron-withdrawing trifluoromethyl and electron-donating methoxy groups influence the compound’s reactivity? Methodological Answer:

- Electronic Effects :

- The CF₃ group deactivates the ketone via inductive effects, reducing nucleophilic attack susceptibility .

- The 2-methoxy group on naphthalene directs electrophilic substitution to the peri-position (C8), enabling regioselective functionalization .

- Experimental Validation :

- Competitive reactions with electrophiles (e.g., nitration) show preferential substitution at C8 (X-ray crystallography confirms regiochemistry) .

Q4. What strategies mitigate competing side reactions during derivatization? Methodological Answer:

- Protecting Groups : Temporarily block the ketone with ethylene glycol (forming a ketal) before modifying the naphthalene ring .

- Catalytic Control : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for biaryl synthesis, leveraging the methoxy group’s ortho-directing effects .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to optimize conditions (e.g., solvent polarity, temperature) .

Biological and Material Science Applications

Q5. What is the compound’s potential in medicinal chemistry? Methodological Answer:

- Drug Discovery : The naphthalene core and CF₃ group enhance lipid solubility and metabolic stability.

- Enzyme Inhibition : Docking studies suggest binding to cytochrome P450 enzymes (e.g., CYP3A4) via π-π stacking and hydrophobic interactions .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (fluorescence polarization) in cancer cell lines .

Q6. How is this compound utilized in materials science? Methodological Answer:

- Polymer Synthesis : Acts as a photoinitiator in UV-curable resins due to its high radical generation efficiency under UV light .

- Coordination Chemistry : Forms complexes with transition metals (e.g., Ru or Ir) for luminescent materials; characterize via cyclic voltammetry and emission spectroscopy .

Data Contradictions and Resolution

Q7. How should researchers reconcile discrepancies in reported synthetic yields (50–85%)? Methodological Answer:

- Critical Variables :

- Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve yields by preventing Lewis acid deactivation .

- Substrate Purity : Impurities in 2-methoxynaphthalene (e.g., oxidation byproducts) reduce efficiency; pre-purify via vacuum distillation .

- Statistical Analysis : Design of Experiments (DoE) identifies optimal reagent ratios (e.g., 1.2:1 trifluoroacetic anhydride:naphthalene derivative) .

Stability and Handling Protocols

Q8. What are the critical storage and handling requirements? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.